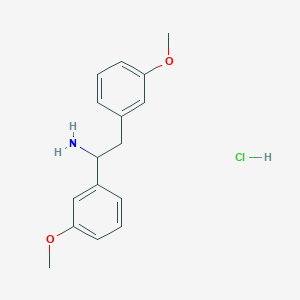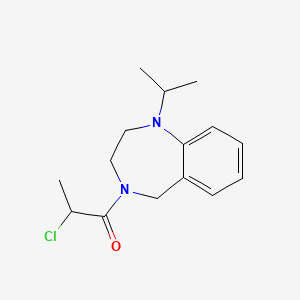
1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1082722-50-6 . It is used in the synthesis of different active pharmaceutical entities .
Synthesis Analysis
The synthesis of similar compounds has been achieved through transaminase-mediated chiral selective transamination . The process involves variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield .
Molecular Structure Analysis
The molecular weight of “1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride” is 293.79 . Its IUPAC name is 1,2-bis(3-methoxyphenyl)ethan-1-amine hydrochloride .
Chemical Reactions Analysis
The compound is involved in transaminase-mediated chiral selective transamination . The reaction involves the use of enzymes and co-solvents for bioconversion .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Environmental and Health Impact Studies:
- Persistent Organic Pollutants (POPs) and their metabolites, such as DDT, DDE, and related organochlorine pesticides, have been extensively studied for their environmental persistence and potential health impacts. Research has shown that exposure to these compounds is associated with various health risks, including endocrine disruption and adverse reproductive outcomes (Longnecker et al., 2005; Linderholm et al., 2010).
Medical Diagnostics:
- Technetium(III)-99m complexes, such as Technetium(III)-99m-Q12, have been evaluated for their potential as myocardial perfusion imaging agents. These studies indicate that such complexes could have applications in diagnosing and monitoring heart diseases due to their favorable biodistribution and imaging properties (Rossetti et al., 1994).
Exposure and Safety Assessment:
- Research on the safety and human exposure to bisphenols and phthalates, including BPA, BPS, and DEHP, highlights the importance of assessing the health risks associated with chemical exposure. These studies contribute to understanding the exposure routes and potential health effects of various chemicals, which is crucial for evaluating the safety of new chemical compounds (Thayer et al., 2016; Rudel et al., 2011).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
Propriétés
IUPAC Name |
1,2-bis(3-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2;/h3-9,11,16H,10,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYVINHOSHPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)
